1-(azetidin-3-yl)-4-methyl-1H-pyrazole
Overview
Description
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole, also known as Pyrazole-3-azetidine, is a heterocyclic compound that has been studied extensively in the scientific community. Pyrazole-3-azetidine is an attractive molecule due to its potential applications in medicinal chemistry, organic synthesis, and material science. The compound has been the subject of numerous research studies, and its mechanism of action has been elucidated. In
Scientific Research Applications
Synthesis and Biological Activities
Antidiabetic and Renoprotective Activities : A study by Abeed, Youssef, and Hegazy (2017) synthesized a series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety. Some of these compounds exhibited remarkable anti-diabetic potency, and others showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).
Antibacterial Evaluation : Chopde, Meshram, and Pagadala (2012) prepared azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and evaluated their antimicrobial activities against different microorganisms. Some compounds displayed promising antibacterial activities against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives : Shailesh, Pankaj, and Patel (2012) synthesized azetidin-2-one derivatives containing pyrazoline and evaluated them for antimicrobial activity. The compounds were tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Shailesh, Pankaj, & Patel, 2012).
Substituent Effects and Expanded Activity
- Effects on Antibacterial Activity : Genin et al. (2000) prepared a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents to expand the spectrum of activity to include Gram-negative organisms. The study investigated the effects of various substituents on the azole moieties in relation to antibacterial activity (Genin et al., 2000).
Novel Synthesis Approaches and Antitumor Activities
- Synthesis and Antitumor Activities : Penning et al. (1997) described the synthesis and evaluation of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo, identifying compounds with potent and selective COX-2 inhibitory activity (Penning et al., 1997).
Antioxidant and Antimicrobial Derivatives
- Biologically Active Derivatives : Pawar and Mulwad (2004) synthesized pyrazole, thiazolidinone, and azetidinone derivatives from chalcones of 4-hydroxycoumarin and evaluated their antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Pawar & Mulwad, 2004).
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-2-9-10(5-6)7-3-8-4-7/h2,5,7-8H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIFLZCGQQMQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-methyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.